Cas no 2172137-19-6 (1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid)

1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid structure
2172137-19-6 structure
商品名:1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid
CAS番号:2172137-19-6
MF:C26H21ClN2O5
メガワット:476.908345937729
CID:6339772
PubChem ID:165525582

1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid
    • 2172137-19-6
    • EN300-1493578
    • 1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
    • インチ: 1S/C26H21ClN2O5/c27-21-13-15(23(30)29-26(11-12-26)24(31)32)9-10-22(21)28-25(33)34-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: GGZHYHPMWPTEKL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C(NC1(C(=O)O)CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 476.1138995g/mol
  • どういたいしつりょう: 476.1138995g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 780
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 105Ų

1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1493578-1.0g
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
1g
$0.0 2023-06-05
Enamine
EN300-1493578-10000mg
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1493578-2500mg
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1493578-5000mg
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1493578-500mg
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1493578-250mg
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1493578-50mg
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1493578-100mg
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1493578-1000mg
1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclopropane-1-carboxylic acid
2172137-19-6
1000mg
$3368.0 2023-09-28

1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid 関連文献

1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acidに関する追加情報

1-3-Chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic Acid

The compound 1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid (CAS No. 2172137-19-6) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and chemical synthesis. This compound is notable for its complex structure, which incorporates a chloro group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a cyclopropane ring. These structural features make it a valuable tool in the synthesis of bioactive compounds, particularly in the development of peptide-based drugs and other therapeutic agents.

Recent advancements in chemical synthesis have highlighted the importance of cyclopropane-containing compounds in drug design. The unique strain and reactivity of cyclopropane rings can impart desirable pharmacokinetic properties to molecules, such as increased stability and enhanced bioavailability. In this context, the benzamidocyclopropane moiety in our compound has been shown to exhibit promising activity in preclinical studies, particularly in targeting specific biological pathways associated with chronic diseases such as cancer and inflammatory disorders.

The presence of the Fmoc group in this compound is another key feature that contributes to its utility in modern synthetic chemistry. Fmoc is widely used as a protecting group for amino acids during peptide synthesis due to its excellent stability under basic conditions and ease of removal under acidic conditions. This makes our compound an ideal substrate for the construction of complex peptide libraries, which are essential for high-throughput screening in drug discovery.

Furthermore, the chloro substituent on the benzene ring introduces additional functional diversity to this molecule. Chlorine atoms are known to enhance the lipophilicity of aromatic compounds, which can improve their ability to cross cellular membranes and interact with target proteins. Recent studies have demonstrated that chloro-substituted aromatic compounds can serve as potent inhibitors of various enzymes and receptors, making them attractive candidates for therapeutic intervention.

From an analytical standpoint, the compound's structure allows for precise characterization using advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These methods are critical for confirming the purity and identity of the compound during its synthesis and purification processes. Additionally, computational chemistry tools have been employed to predict the compound's physicochemical properties, such as its solubility, permeability, and metabolic stability, which are crucial parameters in drug development.

In terms of applications, this compound has been utilized in the synthesis of cyclic peptides, which are known for their ability to bind to target molecules with high specificity and affinity. Cyclic peptides have gained significant attention in recent years due to their potential as next-generation therapeutics. The integration of our compound into these frameworks enables researchers to explore novel chemical space and discover innovative leads for treating various diseases.

Another area where this compound has shown promise is in the field of bioconjugation chemistry. The Fmoc group can be selectively removed under mild conditions, allowing for the attachment of other functional groups or biomolecules such as antibodies or nucleic acids. This versatility makes it an invaluable reagent in the construction of multifunctional bioconjugates that combine diagnostic and therapeutic capabilities.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve its scalability and cost-effectiveness. Novel synthetic routes that minimize waste generation and maximize atom economy are being explored, aligning with the principles of green chemistry. Additionally, efforts are underway to investigate the pharmacokinetic profile of this compound using animal models, which will provide critical insights into its suitability as a drug candidate.

In conclusion, 1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclopropane-1-carboxylic acid (CAS No. 2172137-19-6) represents a cutting-edge molecule with diverse applications in chemical synthesis and drug discovery. Its unique structural features make it a valuable tool for researchers seeking to develop innovative therapeutic agents with improved efficacy and safety profiles.

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